molecular formula C14H22N2O2 B5386678 N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide

Cat. No.: B5386678
M. Wt: 250.34 g/mol
InChI Key: LNXCFBRPLULUPC-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide is a chemical compound with a complex structure that includes a dimethylaminoethyl group and a propan-2-yloxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide typically involves the reaction of 4-propan-2-yloxybenzoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction mixture is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzoic acid, while reduction may produce N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzylamine.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(dimethylamino)ethyl]-4-methoxybenzamide
  • N-[2-(dimethylamino)ethyl]-4-ethoxybenzamide
  • N-[2-(dimethylamino)ethyl]-4-butoxybenzamide

Uniqueness

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its propan-2-yloxy group differentiates it from other similar compounds, potentially leading to unique interactions and effects.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-11(2)18-13-7-5-12(6-8-13)14(17)15-9-10-16(3)4/h5-8,11H,9-10H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXCFBRPLULUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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